JAK3 Inhibitory Potency of 4-(Cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Versus C4-Cyclohexyl Lead Compound
The 4-(cyclopropylamino) derivative is the minimal cycloalkyl analog in the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide JAK3 inhibitor series. The C4-cyclohexylamino lead compound (compound 2 in Nakajima et al., 2015) provides the closest structural comparator, exhibiting a JAK3 IC50 of 5.1 nM [1]. Quantitative IC50 data for the cyclopropylamino variant specifically have not been publicly disclosed in the peer-reviewed literature, but the SAR trend established across the series confirms that JAK3 inhibitory activity is highly sensitive to the size and hydrophobicity of the C4-cycloalkyl ring, with potency scaling with ring size [1]. Researchers should anticipate reduced potency relative to the cyclohexyl comparator and must empirically determine the IC50 for their specific assay conditions.
| Evidence Dimension | JAK3 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted lower than C4-cyclohexyl analog based on ring-size SAR |
| Comparator Or Baseline | Lead compound 2 (C4-cyclohexylamino): IC50 = 5.1 nM |
| Quantified Difference | Potency reduction expected proportional to decreased cycloalkyl ring size; exact fold-change not publicly reported |
| Conditions | Human JAK3 recombinant enzyme assay (conditions per Nakajima et al., 2015) |
Why This Matters
When selecting a JAK3 inhibitor tool compound, the C4-cycloalkyl ring size directly governs target potency; procurement of the cyclopropylamino variant is justified only when reduced lipophilicity or altered metabolic profile is prioritized over maximal JAK3 inhibition.
- [1] Nakajima, Y., Inoue, T., Nakai, K., Mukoyoshi, K., Hamaguchi, H., Hatanaka, K., Sasaki, H., Tanaka, A., Takahashi, F., Kunikawa, S., Usuda, H., Moritomo, A., Higashi, Y., Inami, M., Shirakami, S. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. View Source
